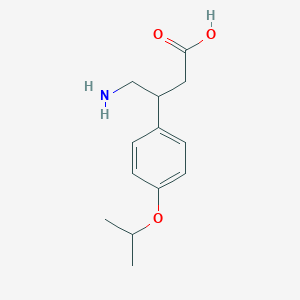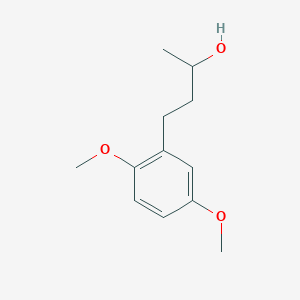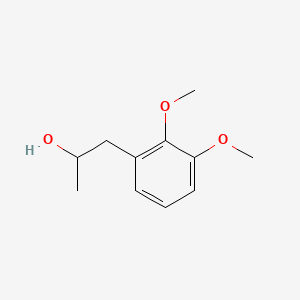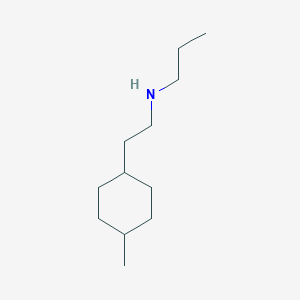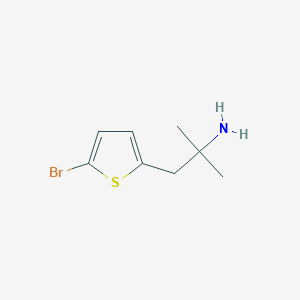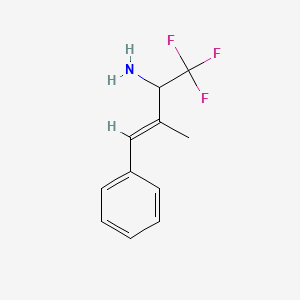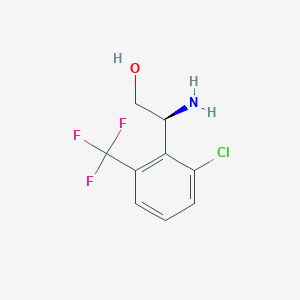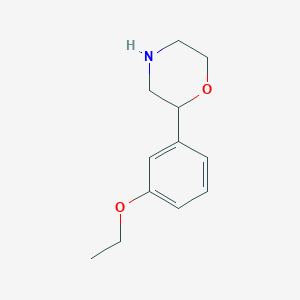
2-(3-Ethoxyphenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethoxyphenyl)morpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain a six-membered ring with both nitrogen and oxygen atoms. The presence of the ethoxyphenyl group at the 2-position of the morpholine ring imparts unique chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)morpholine typically involves the reaction of 3-ethoxyaniline with epichlorohydrin, followed by cyclization with a base such as sodium hydroxide. The reaction conditions usually require heating and stirring to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Ethoxyphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(3-Ethoxyphenyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-(3-Ethoxyphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-Ethoxyphenyl)morpholine
- 2-(3-Methoxyphenyl)morpholine
- 2-(3-Ethylphenyl)morpholine
Uniqueness
2-(3-Ethoxyphenyl)morpholine is unique due to the presence of the ethoxy group at the 3-position of the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-(3-ethoxyphenyl)morpholine |
InChI |
InChI=1S/C12H17NO2/c1-2-14-11-5-3-4-10(8-11)12-9-13-6-7-15-12/h3-5,8,12-13H,2,6-7,9H2,1H3 |
InChIキー |
NXEHHWCAHPJGQR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C2CNCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


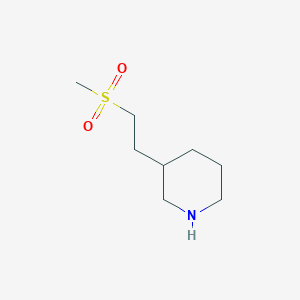
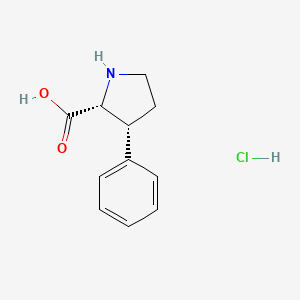

![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)
